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molecular formula C10H19BrOS B8777168 1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide CAS No. 303177-16-4

1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide

Cat. No. B8777168
M. Wt: 267.23 g/mol
InChI Key: LBEZTPIDVREMPI-UHFFFAOYSA-M
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Patent
US07531686B2

Procedure details

70.2 Parts of tetrahydrothiophene was dissolved in 750 parts of acetone, and 150 parts of 1-bromo-3,3-dimethyl-2-butanone was added dropwise thereto. After the mixture was stirred at room temperature for 24 hours, white solid obtained was filtered, washed with acetone and dried to obtain 161.3 parts of 1-(3,3-dimethyl-2-oxobutyl)tetrahydrothiophenium bromide in the form of white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][CH2:7][C:8](=[O:13])[C:9]([CH3:12])([CH3:11])[CH3:10]>CC(C)=O>[Br-:6].[CH3:10][C:9]([CH3:12])([CH3:11])[C:8](=[O:13])[CH2:7][S+:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
white solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Name
Type
product
Smiles
[Br-].CC(C(C[S+]1CCCC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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